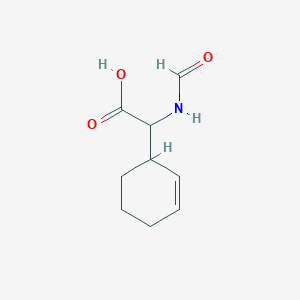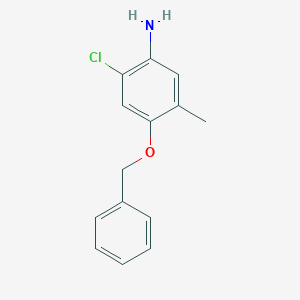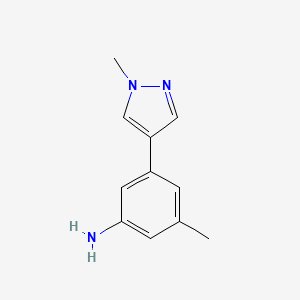![molecular formula C13H14N2 B13308052 3-[3-(Aminomethyl)phenyl]aniline](/img/structure/B13308052.png)
3-[3-(Aminomethyl)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Amino-[1,1’-biphenyl]-3-methanamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-amino-[1,1’-biphenyl]-3-methanamine typically involves the Suzuki coupling reaction. This reaction is performed between 3-bromoaniline and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under mild aerobic conditions, resulting in the formation of the desired biphenyl derivative .
Industrial Production Methods
For large-scale industrial production, the preparation method involves a Suzuki coupling reaction followed by hydrogenation and debenzylation steps. The process starts with the coupling of 2-benzyloxy-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid. The resulting product undergoes hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) to yield 3’-amino-[1,1’-biphenyl]-3-methanamine .
Análisis De Reacciones Químicas
Types of Reactions
3’-Amino-[1,1’-biphenyl]-3-methanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Halogenated or nitrated biphenyl derivatives
Aplicaciones Científicas De Investigación
3’-Amino-[1,1’-biphenyl]-3-methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3’-amino-[1,1’-biphenyl]-3-methanamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-[1,1’-biphenyl]
- 4-Amino-[1,1’-biphenyl]
- 3-Amino-[1,1’-biphenyl]-4-ol
Uniqueness
3’-Amino-[1,1’-biphenyl]-3-methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other amino-biphenyl derivatives, it exhibits different reactivity and interaction profiles, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
3-[3-(aminomethyl)phenyl]aniline |
InChI |
InChI=1S/C13H14N2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8H,9,14-15H2 |
Clave InChI |
CNYXLLAZQXULEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC(=CC=C2)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13307997.png)


![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13308024.png)
![2,2,2-trifluoro-N-[4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13308028.png)
![{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13308030.png)

![6-Methoxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13308040.png)

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B13308058.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B13308063.png)
